1-(3-chloro-4-methoxyphenyl)-1H-pyrrole
Description
Overview of Pyrrole (B145914) Heterocycles in Organic Synthesis
Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. This fundamental structure is a cornerstone in organic chemistry, primarily due to its prevalence in a vast array of biologically active natural products, including heme, chlorophyll, and vitamin B12. alfa-chemistry.com The pyrrole ring is an electron-rich system, which makes it highly reactive towards electrophilic substitution, a characteristic that chemists frequently exploit in synthesis. organic-chemistry.orgalliedacademies.org Its structural versatility and reactivity have established the pyrrole nucleus as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, biologically active compounds. nih.govbiomart.cn Consequently, the synthesis and functionalization of pyrrole derivatives are of paramount importance in the development of new pharmaceuticals, agrochemicals, and materials. organic-chemistry.orgalfa-chemistry.com
Structural Context of 1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole within N-Aryl Pyrrole Chemistry
This compound is a specific example of an N-aryl pyrrole. Its structure is characterized by a central pyrrole ring bonded via its nitrogen atom to a substituted phenyl ring. This phenyl ring features two substituents: a chlorine atom at the 3-position and a methoxy (B1213986) group at the 4-position.
The presence and positioning of the chloro and methoxy groups on the phenyl ring are significant. Both substituents are known to play crucial roles in modulating the biological activity of drug molecules. wikipedia.org The chlorine atom is an electron-withdrawing group that can influence the electronic properties of the entire molecule and can participate in halogen bonding, a type of non-covalent interaction that can be important for protein-ligand binding. The methoxy group is generally considered an electron-donating group through resonance and can act as a hydrogen bond acceptor. wikipedia.org The specific "3-chloro-4-methoxy" substitution pattern therefore imparts a unique electronic and steric profile to the aryl moiety, which in turn influences the properties of the attached pyrrole ring. This compound serves as a valuable scaffold for further chemical modification and as a subject of study in structure-activity relationship (SAR) investigations, particularly in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-14-11-5-4-9(8-10(11)12)13-6-2-3-7-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEIZAXVRYVJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of 1 3 Chloro 4 Methoxyphenyl 1h Pyrrole
Detailed experimental data for the physical properties of 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole are not widely reported in publicly available scientific literature. However, computational methods provide estimations for several of its key physicochemical parameters.
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.66 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 207.044991 g/mol |
| Monoisotopic Mass | 207.044991 g/mol |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 14 |
Note: The data in this table is computationally generated and may differ from experimental values.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole in solution. Through one- and two-dimensional experiments, the identity and connectivity of each proton and carbon atom can be established.
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The expected chemical shifts (δ) are influenced by the electron density around the nuclei, which is dictated by the aromatic systems and the electronic effects of the chloro and methoxy (B1213986) substituents. libretexts.org
The pyrrole (B145914) ring protons are expected to appear as two distinct multiplets, characteristic of an AA'BB' spin system. The protons adjacent to the nitrogen (H-2/H-5) are typically found further downfield than the protons at the H-3/H-4 positions due to the electron-withdrawing nature of the nitrogen atom. modgraph.co.ukrsc.org
The protons on the phenyl ring will exhibit a more complex splitting pattern due to their substitution. H-2' is expected to be a doublet, H-5' a doublet of doublets, and H-6' a doublet. The methoxy group protons (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Predicted ¹H NMR Data: Interactive Data Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-5 (Pyrrole) | ~7.10 | t | ~2.2 |
| H-3, H-4 (Pyrrole) | ~6.35 | t | ~2.2 |
| H-2' (Phenyl) | ~7.45 | d | ~2.5 |
| H-5' (Phenyl) | ~7.05 | d | ~8.7 |
| H-6' (Phenyl) | ~7.30 | dd | ~8.7, 2.5 |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts are spread over a wider range than in ¹H NMR, and are sensitive to hybridization and the electronic effects of substituents. pressbooks.pub The pyrrole carbons C-2/C-5 are expected at a lower field than C-3/C-4. rsc.org In the phenyl ring, the carbon attached to the nitrogen (C-1') and the carbon bearing the methoxy group (C-4') will be significantly downfield. The carbon attached to the chlorine atom (C-3') will also be deshielded.
Predicted ¹³C NMR Data: Interactive Data Table
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-5 (Pyrrole) | ~121.0 |
| C-3, C-4 (Pyrrole) | ~109.5 |
| C-1' (Phenyl) | ~134.0 |
| C-2' (Phenyl) | ~119.0 |
| C-3' (Phenyl) | ~123.0 |
| C-4' (Phenyl) | ~156.0 |
| C-5' (Phenyl) | ~113.0 |
| C-6' (Phenyl) | ~128.0 |
To unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR experiments are essential. ipb.ptslideshare.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would confirm, for example, which proton signal corresponds to which pyrrole carbon signal and which signals belong to the protons and carbons of the phenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. libretexts.orgustc.edu.cn Key correlations would include the one between the pyrrole protons (H-2/H-5) and the phenyl carbon C-1', confirming the N-phenyl linkage. Correlations between the methoxy protons and C-4' of the phenyl ring would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is crucial for determining the preferred conformation of the molecule in solution. researchgate.net A key expected correlation would be between the pyrrole protons H-2/H-5 and the phenyl proton H-2', indicating a twisted conformation between the two rings.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule by probing their characteristic vibrational modes. thermofisher.com
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated around 3100-3000 cm⁻¹. libretexts.org The C-N stretching of the pyrrole ring and the C-O-C stretching of the methoxy group will give rise to strong bands in the fingerprint region (1300-1000 cm⁻¹). nist.govnist.gov The C-Cl stretch typically appears as a strong band in the lower frequency region, around 800-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. epequip.com Aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. The symmetric vibrations of the molecule will be particularly Raman active.
Predicted Vibrational Spectroscopy Data: Interactive Data Table
| Functional Group/Vibration | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Pyrrole Ring Stretch | ~1550, ~1480 | ~1550, ~1480 |
| Phenyl Ring Stretch | ~1600, ~1500 | ~1600, ~1500 |
| C-O-C Asymmetric Stretch | ~1250 | Weak |
| C-O-C Symmetric Stretch | Weak | ~1030 |
| C-N Stretch | ~1320 | ~1320 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of the molecule with high precision, which in turn allows for the unambiguous confirmation of its molecular formula. nih.govresearchgate.netescholarship.org For this compound, the molecular formula is C₁₁H₁₀ClNO. HRMS can measure the mass of the molecular ion to several decimal places, allowing differentiation from other compounds with the same nominal mass.
Calculated HRMS Data: Interactive Data Table
| Molecular Formula | Isotope | Calculated Exact Mass |
|---|---|---|
| C₁₁H₁₀³⁵ClNO | [M]⁺ | 207.0451 |
The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and torsional angles. nih.govnih.gov While a specific crystal structure for this compound may not be publicly available, predictions can be made based on related structures.
The molecule is expected to be non-planar, with a significant dihedral angle between the planes of the pyrrole and the phenyl rings due to steric hindrance between the protons on the respective rings. In the solid state, intermolecular interactions such as C-H···π interactions and potentially weak C-H···O or C-H···Cl hydrogen bonds are likely to govern the crystal packing. researchgate.net Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts. mdpi.com
Spectroscopic Data of 1 3 Chloro 4 Methoxyphenyl 1h Pyrrole
Spectroscopic data is essential for the structural confirmation of a chemical compound. For 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole, proton nuclear magnetic resonance (¹H NMR) data has been documented.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.42 | d | 1H | Phenyl H |
| 7.23 | dd | 1H | Phenyl H |
| 7.04 | d | 1H | Phenyl H |
| 6.80 | t | 2H | Pyrrole (B145914) α-H |
| 6.32 | t | 2H | Pyrrole β-H |
Note: Data obtained from patent literature. Solvent not specified.
The signals in the ¹H NMR spectrum are consistent with the structure of this compound. The signals between 7.04 and 7.42 ppm correspond to the three protons on the substituted phenyl ring. The triplet at 6.80 ppm represents the two protons at the 2- and 5-positions (α-hydrogens) of the pyrrole ring, while the triplet at 6.32 ppm corresponds to the two protons at the 3- and 4-positions (β-hydrogens). The singlet at 3.93 ppm is characteristic of the three protons of the methoxy (B1213986) group.
Research Applications and Significance
While 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole is not an extensively studied compound on its own, its inclusion in the patent literature points to its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Specifically, it has been used as a building block for compounds designed to treat hyperproliferative disorders, such as cancer.
The structural motifs within this compound are of significant interest in medicinal chemistry. The N-aryl pyrrole (B145914) core is a well-established pharmacophore found in numerous biologically active molecules. nih.gov The 3-chloro-4-methoxyphenyl substituent provides a specific electronic and steric profile that can be crucial for molecular recognition by biological targets. The strategic placement of chloro and methoxy (B1213986) groups is a common tactic in drug design to optimize binding affinity, selectivity, and pharmacokinetic properties. wikipedia.org Therefore, this compound represents a valuable starting material and a molecular fragment for the development of novel therapeutic agents.
Role As a Core Scaffold in Advanced Chemical Synthesis
Precursor in the Synthesis of Pyrrole-Fused Heterocycles
A primary application of 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole is as a starting material for the synthesis of pyrrole-fused heterocycles, most notably the pyrrolo[2,1-c] nih.govnih.govbenzodiazepines (PBDs). nih.govnih.govresearchgate.net PBDs are a class of potent anti-tumor agents that derive their biological activity from their ability to bind to specific DNA sequences in the minor groove. researchgate.net
The synthesis of PBDs often involves a multi-step sequence where the pyrrole (B145914) ring of the N-arylpyrrole is first functionalized, typically through electrophilic substitution, and then an intramolecular cyclization is performed to construct the fused diazepine (B8756704) ring. The 1-(3-chloro-4-methoxyphenyl) moiety is frequently incorporated into the design of PBD analogues and prodrugs intended for targeted therapies like antibody-directed enzyme prodrug therapy (ADEPT). nih.gov In these strategies, the specific substitution on the N-aryl ring is crucial for tuning the molecule's stability, cytotoxicity, and interaction with biological targets. nih.gov The general structure of pyrrolo[2,1-c] nih.govnih.govbenzodiazepines features a tricyclic system where the pyrrole ring is fused to a seven-membered diazepine ring, which in turn is fused to a benzene (B151609) ring. nih.gov
Building Block for Complex Organic Architectures
Beyond fused systems, this compound acts as a fundamental building block for constructing larger, more complex organic molecules. Organic building blocks are functionalized molecules that serve as the basic components for the modular, bottom-up assembly of diverse molecular architectures. The pyrrole core provides a robust scaffold that can be systematically modified.
For instance, the pyrrole ring can undergo various reactions such as halogenation, acylation, and formylation, allowing for the introduction of new functional groups. These groups then serve as handles for further synthetic transformations, including cross-coupling reactions or condensations, to attach other molecular fragments. This step-wise approach allows for the convergent synthesis of complex molecules where the this compound unit constitutes a central structural element. Its application is particularly noted in the development of novel therapeutic agents where this specific N-arylpyrrole fragment is a key pharmacophore. nih.gov
Design Principles for Modulating Chemical Reactivity and Selectivity through N-Aryl Substitution
The substitution pattern on the N-aryl group is a critical design element that modulates the chemical behavior of the pyrrole ring. umich.eduresearchgate.net The electronic and steric nature of the N-substituent directly influences the positional selectivity of electrophilic substitution reactions, which are fundamental for functionalizing the pyrrole core. umich.edupharmaguideline.com
Electronic Effects: The 3-chloro-4-methoxyphenyl group exerts a nuanced electronic influence on the pyrrole ring.
This electronic push from the N-aryl substituent generally directs electrophiles to the α-positions (C2 and C5) of the pyrrole ring, which is the preferred site of reaction for N-substituted pyrroles. umich.edu
Steric Effects: The N-aryl group is sterically bulky. This steric hindrance can play a significant role in directing the outcome of reactions. umich.eduresearchgate.net For example, in cases where an electrophile is particularly large, substitution may be sterically hindered at one position, leading to improved selectivity for another less-hindered site. The presence of the aryl group can influence the conformation of reactants and transition states, thereby controlling the stereochemical or regiochemical course of a reaction. This is a key principle used by synthetic chemists to achieve high selectivity in the construction of complex molecules. umich.edu
By carefully selecting the N-aryl substituent, as in this compound, chemists can fine-tune the pyrrole's reactivity and selectivity to achieve specific synthetic goals, making it a highly valuable and rationally designed scaffold in modern organic synthesis.
Structure Reactivity and Structure Interaction Relationship Studies
Impact of the 3-Chloro-4-methoxyphenyl Moiety on Pyrrole (B145914) Ring Reactivity
The pyrrole ring is an electron-rich aromatic heterocycle that typically undergoes electrophilic substitution preferentially at the α-positions (C2 and C5) due to the superior stability of the resulting cationic intermediate. wikipedia.org The attachment of an N-aryl substituent, such as the 3-chloro-4-methoxyphenyl group, significantly modulates this inherent reactivity through a combination of electronic and steric effects.
The N-aryl group generally reduces the electron density of the pyrrole ring compared to N-H or N-alkyl pyrroles, thereby deactivating it towards electrophilic attack. bath.ac.uk This deactivation stems from the inductive electron-withdrawing nature of the sp²-hybridized aryl carbon bonded to the pyrrole nitrogen. The specific substituents on the phenyl ring further influence this electronic cross-talk. The 3-chloro-4-methoxyphenyl moiety possesses:
A chloro group at the meta position, which is strongly electron-withdrawing through its inductive effect (-I).
A methoxy (B1213986) group at the para position, which is electron-donating through its resonance effect (+M) and electron-withdrawing through induction (-I).
The net electronic effect of this substituted phenyl ring is a decrease in the electron density on the pyrrole nitrogen, making the pyrrole ring less nucleophilic. Consequently, reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to proceed under harsher conditions compared to simpler pyrroles. wikipedia.org
Furthermore, the steric bulk of the N-aryl substituent can influence the regioselectivity of reactions. While electrophilic attack typically favors the α-position, significant steric hindrance from a large N-substituent can increase the proportion of substitution at the β-position (C3 or C4). acs.org In certain metal-catalyzed C-H arylation reactions, a distinct trend is observed where β-selectivity increases as the N-substituent on the pyrrole becomes larger. acs.org The 3-chloro-4-methoxyphenyl group provides moderate steric bulk that could play a role in directing the outcome of such regioselective transformations.
Stereoelectronic Effects of Substituents on Molecular Interactions
The term "stereoelectronic effects" refers to how the spatial arrangement (sterics) and electronic properties (induction, resonance) of substituents govern a molecule's interactions. In 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole, the chloro and methoxy groups create a distinct electronic landscape that dictates its non-covalent bonding potential.
The methoxy group's oxygen atom possesses lone pairs of electrons, making it a potent hydrogen bond acceptor. mdpi.comresearchgate.net Conversely, the chlorine atom is a weak hydrogen bond acceptor but can participate in halogen bonding, an interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. These features define the molecule's ability to engage in specific, directional intermolecular interactions. The interplay of these two groups modifies the electrostatic potential surface of the phenyl ring, influencing how it interacts with other molecules, particularly in condensed phases or in binding pockets.
| Substituent | Position | Inductive Effect | Mesomeric (Resonance) Effect | Primary Role in Non-Covalent Interactions |
|---|---|---|---|---|
| Chloro (-Cl) | meta (C3) | Electron-withdrawing (-I) | Weakly electron-donating (+M) | Weak H-bond acceptor; Halogen bond donor |
| Methoxy (-OCH₃) | para (C4) | Electron-withdrawing (-I) | Strongly electron-donating (+M) | Strong H-bond acceptor |
General Principles of Molecular Recognition via N-Aryl Pyrrole Scaffolds
N-aryl pyrrole scaffolds are integral components in supramolecular chemistry and drug design, serving as versatile frameworks for molecular recognition. nih.govbiolmolchem.com Their ability to recognize and bind to other molecules is governed by a precise combination of non-covalent interactions, which are dictated by the scaffold's structure and electronics.
| Interaction Type | Participating Moiety | Description |
|---|---|---|
| Hydrogen Bonding (Acceptor) | Methoxy Oxygen | The oxygen lone pairs can accept a hydrogen bond from a donor group (e.g., O-H, N-H). mdpi.com |
| Hydrogen Bonding (Acceptor) | Pyrrole π-system | The electron-rich face of the pyrrole ring can act as a weak H-bond acceptor. researchgate.netrsc.org |
| Hydrogen Bonding (Acceptor) | Chlorine Atom | The chlorine atom can act as a very weak H-bond acceptor. mdpi.com |
| Aromatic Stacking (π-π) | Pyrrole & Phenyl Rings | Face-to-face or offset stacking interactions with other aromatic rings. chemrxiv.org |
| C-H···π Interactions | Pyrrole & Phenyl Rings | An alkyl or aryl C-H bond can interact with the face of the aromatic rings. mdpi.com |
| Halogen Bonding | Chlorine Atom | The chlorine atom can act as a halogen bond donor, interacting with a Lewis base. |
In the this compound molecule, the pyrrole nitrogen is substituted, precluding its role as a classic N-H hydrogen bond donor. However, the molecule retains significant hydrogen bonding capabilities. The π-electron cloud of the pyrrole ring can function as a weak hydrogen bond acceptor. researchgate.net More significantly, the oxygen atom of the 4-methoxy group is a primary site for accepting hydrogen bonds from donor molecules. mdpi.com The chlorine atom at the 3-position can also act as a weak hydrogen bond acceptor. mdpi.com The collective hydrogen-bonding propensity is therefore a composite of these different acceptor sites, allowing for varied and specific recognition events.
Aromatic stacking interactions are critical in the organization of molecules in both biological and materials contexts. iucr.orgnih.gov This scaffold contains two aromatic systems—the pyrrole ring and the substituted phenyl ring—both capable of engaging in π-π stacking. The nature of this stacking is heavily influenced by the substituents on the phenyl ring. The combination of an electron-donating methoxy group and an electron-withdrawing chloro group creates an uneven distribution of electron density across the phenyl ring. This polarization often favors offset or parallel-displaced stacking arrangements over a direct face-to-face orientation to minimize electrostatic repulsion and maximize attraction. acs.orgacs.org These interactions, driven by a mix of electrostatic and dispersion forces, are fundamental to the scaffold's ability to bind to flat aromatic surfaces in host-guest systems. chemrxiv.org
The connection between the pyrrole nitrogen and the phenyl ring is a single bond, allowing for rotation. This rotation is not free but is governed by an energetic barrier, which dictates the molecule's conformational preferences. nih.gov The magnitude of this rotational barrier is determined by steric clashes between the ortho-substituents on the phenyl ring and the pyrrole ring, as well as by electronic effects that may favor a particular dihedral angle to optimize orbital overlap. nih.gov
For this compound, the absence of ortho-substituents means the steric component of the barrier is relatively low compared to ortho-substituted analogues. nih.gov However, a significant barrier still exists. Studies on similar N-aryl systems have determined these barriers to be in the range of 10-15 kcal/mol, a value substantial enough to influence the molecule's conformational landscape at room temperature. nih.gov This conformational flexibility allows the scaffold to adopt different spatial arrangements of its two ring systems, a crucial attribute for adapting to the specific geometry of a binding site. nih.govnih.gov
| Compound Class | Substituent Pattern | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| 2-Aryl perhydropyrrolo[3,4-c]pyrrole-1,3-diones | Amide-substituted aryl | 14-15 | nih.gov |
| 2-Aryl perhydropyrrolo[3,4-c]pyrrole-1,3-diones | Fused benzodiazepinediones | ~10 | nih.gov |
| 3-(o-Aryl)-5-methyl-rhodanines | ortho-Chloro or ortho-Methyl | Experimentally determined barriers, specific values dependent on detailed conditions. | nih.gov |
Analytical Methods for Research and Process Control
Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC)
Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of "1-(3-chloro-4-methoxyphenyl)-1H-pyrrole" due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compound and its impurities between the two phases.
A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. oatext.com The detection is usually performed using a UV detector set at a wavelength where the pyrrole (B145914) derivative exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For preparative applications, the conditions can be scaled up to isolate the pure compound. oatext.com
Interactive Data Table: Example HPLC Method for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Retention Time | ~5.8 min |
| Typical Purity | >99.0% |
Gas Chromatography (GC)
Gas chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. "this compound" can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for impurity identification.
The selection of the GC column is critical for achieving good separation. A medium-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase, is often suitable for chlorinated aromatic compounds. libretexts.org The sample is injected into a heated inlet, where it vaporizes and is carried by an inert gas through the column. The separation occurs based on the compound's boiling point and its interaction with the stationary phase. epa.gov
Interactive Data Table: Suggested GC Conditions for Purity Assessment
| Parameter | Value |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 300 °C |
Quantitative Analysis in Reaction Monitoring
The progress of the synthesis of "this compound" can be effectively monitored using quantitative analytical techniques. HPLC is particularly well-suited for this purpose. By taking aliquots from the reaction mixture at specific time intervals, the concentration of reactants, intermediates, and the final product can be determined. oatext.com
To perform quantitative analysis, a calibration curve is first established by injecting standard solutions of known concentrations of the product and key reactants. The peak area of each compound is plotted against its concentration to generate a linear regression curve. This calibration allows for the accurate determination of the concentration of these species in the reaction samples. This data is crucial for understanding reaction kinetics, determining the reaction endpoint, and optimizing process parameters to maximize yield and minimize impurities.
Interactive Data Table: Example Data for HPLC Reaction Monitoring
| Time (hours) | Reactant A Conc. (mg/mL) | Product Conc. (mg/mL) | Conversion (%) |
| 0 | 10.00 | 0.00 | 0 |
| 1 | 6.50 | 3.50 | 35 |
| 2 | 3.80 | 6.20 | 62 |
| 4 | 1.20 | 8.80 | 88 |
| 6 | <0.10 | 9.95 | >99 |
Spectrophotometric Methods (UV-Vis) for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of "this compound" in a solution. This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mt.comlibretexts.org
The compound, possessing a conjugated system of pi-electrons within its aromatic rings (phenyl and pyrrole), exhibits characteristic absorption in the UV region of the electromagnetic spectrum. researchgate.net To determine the concentration of an unknown sample, a wavelength of maximum absorbance (λmax) is first identified by scanning the UV-Vis spectrum. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of the unknown sample can then be calculated by measuring its absorbance and interpolating from the calibration curve. mt.comyoutube.com
Interactive Data Table: Example Calibration Data for UV-Vis Analysis
| Concentration (mg/L) | Absorbance at λmax (e.g., 260 nm) |
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.763 |
This data can be used to generate a calibration curve (Absorbance vs. Concentration) to determine the concentration of unknown samples.
Emerging Research Directions and Future Perspectives
Green Chemistry Approaches to Synthesis
The synthesis of N-arylpyrroles has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous materials. However, the principles of green chemistry are driving the development of more environmentally benign synthetic routes. For a compound like 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole, several modern techniques are being explored to minimize environmental impact.
Microwave-Assisted Synthesis: A prominent green chemistry approach is the use of microwave irradiation to accelerate organic reactions. rsc.orgnih.gov This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. rsc.orgnih.gov The synthesis of N-arylpyrroles via methods such as the Clauson-Kaas or Paal-Knorr reactions can be adapted for microwave conditions, potentially offering a more efficient route to this compound.
Ionic Liquids: Ionic liquids (ILs) are increasingly being used as green solvents and catalysts in organic synthesis. researchgate.net Their low vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. researchgate.net For the synthesis of N-arylpyrroles, ionic liquids can act as both the solvent and catalyst, facilitating the reaction under milder conditions and simplifying product isolation. researchgate.net
Novel Catalytic Systems: Research is also focused on developing new and efficient catalysts that are more environmentally friendly. This includes the use of abundant and non-toxic metals like zinc, or even metal-free catalytic systems. chemrxiv.org For instance, a zinc-catalyzed modified Clauson-Kaas reaction has been reported for the synthesis of N-substituted pyrroles under solvent-free conditions. chemrxiv.org Such methodologies could be adapted for the synthesis of this compound, reducing the reliance on more hazardous reagents.
| Green Synthesis Approach | Key Advantages | Potential for this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner products. | Could be applied to classical pyrrole (B145914) syntheses for a more efficient process. |
| Ionic Liquids | Low volatility, recyclable, can act as both solvent and catalyst. | Offers a greener alternative to traditional organic solvents. |
| Novel Catalysts (e.g., Zinc) | Use of abundant, less toxic metals; potential for solvent-free reactions. | Could lead to a more sustainable and cost-effective synthesis. |
Application in Materials Science
The unique electronic properties of the pyrrole ring make it a valuable component in the design of functional organic materials. The N-aryl substitution in this compound can further modulate these properties, opening up possibilities for its use in materials science.
Organic Semiconductors: Pyrrole-based molecules are known to exhibit semiconducting properties and have been investigated for applications in organic electronics. acs.orgacs.org They can be incorporated into organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govacs.org The specific substituents on the N-phenyl ring of this compound, namely the chloro and methoxy (B1213986) groups, can influence the electronic energy levels (HOMO and LUMO) of the molecule, which is a critical factor in the performance of organic electronic devices. Further research could explore the synthesis of polymers or oligomers incorporating this pyrrole derivative to evaluate their charge transport characteristics.
Dyes and Pigments: The extended π-system of N-arylpyrroles can lead to the absorption and emission of light, making them potential candidates for dyes and pigments. Diketopyrrolopyrrole (DPP) dyes, for example, are a well-established class of high-performance pigments. chemrxiv.orgthieme-connect.com While this compound itself may not be a strong chromophore, it could serve as a precursor or a building block for more complex dye molecules. The substituents on the phenyl ring could be used to tune the color and photophysical properties of the resulting dyes.
Advanced Computational Modeling for Novel Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction mechanisms. For this compound, advanced computational modeling can provide valuable insights into its behavior and guide experimental work.
Density Functional Theory (DFT) Studies: DFT calculations are widely used to investigate the electronic structure and properties of organic molecules. acs.org For this compound, DFT studies could be employed to:
Calculate the HOMO and LUMO energy levels to predict its electronic and optical properties. acs.org
Determine the molecular electrostatic potential to identify reactive sites for electrophilic and nucleophilic attack. acs.org
Analyze the effect of the chloro and methoxy substituents on the aromaticity and reactivity of the pyrrole ring.
Predicting Reaction Mechanisms: Computational modeling can also be used to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be determined. This can be particularly useful in exploring new chemical transformations of this compound, helping to predict the feasibility of a proposed reaction and the expected products.
Exploration of its Potential in New Chemical Transformations
The pyrrole ring is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the synthesis of more complex molecules. The specific structure of this compound offers several avenues for further functionalization.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, as it allows for the formation of new bonds without the need for pre-functionalized starting materials. The pyrrole ring has several C-H bonds that could potentially be targeted for functionalization. Research into the selective C-H arylation or alkylation of N-arylpyrroles could lead to the development of novel derivatives of this compound with unique properties. acs.org
Cross-Coupling Reactions: The pyrrole ring can be halogenated and subsequently used in cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, to introduce new aryl or vinyl groups. nih.gov This would allow for the synthesis of a wide range of derivatives with extended conjugation, which could be of interest for materials science applications. The chloro-substituted phenyl ring also presents a site for potential cross-coupling reactions.
Catalytic Transformations: The N-arylpyrrole motif can be a directing group in various catalytic reactions, enabling regioselective transformations at specific positions on the pyrrole or the aryl ring. Exploring the use of this compound in catalytic cycles could lead to the discovery of new and efficient synthetic methodologies.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign methoxy (~δ 3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). Chlorine substituents cause deshielding in adjacent carbons .
- IR spectroscopy : Confirm functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C-O-C from methoxy at ~1250 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ requires accurate mass matching within 3 ppm) .
Advanced Conflict Resolution
Contradictory data (e.g., unexpected splitting in NMR) may arise from rotational isomers or impurities. Use variable-temperature NMR or HSQC/HMBC to resolve ambiguities .
How does the substitution pattern on the phenyl ring affect the electronic properties and reactivity of this compound in further functionalization?
Q. Advanced Research Focus
- Electron-withdrawing chloro group : Enhances electrophilic substitution at the para position but deactivates the ring toward nucleophilic attack .
- Methoxy group : Directs reactions to the ortho/para positions via resonance donation. For example, Suzuki-Miyaura coupling favors substitution at the methoxy-adjacent site .
- Steric effects : Bulkier substituents at the 3-position hinder access to the pyrrole nitrogen, reducing alkylation efficiency .
What strategies are recommended for handling air- or moisture-sensitive intermediates during the synthesis of this compound derivatives?
Q. Advanced Research Focus
- Inert atmosphere : Use nitrogen/argon lines for reactions involving organometallic intermediates (e.g., Grignard reagents) .
- Drying agents : Anhydrous Na₂SO₄ or molecular sieves in solvent systems prevent hydrolysis .
- Low-temperature techniques : Conduct lithiation or Boc-protection steps at –20°C to stabilize reactive species .
How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives for biological activity?
Q. Advanced Research Focus
- Systematic substitution : Vary substituents (e.g., replace methoxy with ethoxy or halogens) and assess bioactivity changes .
- In vitro assays : Test derivatives against target enzymes (e.g., kinase inhibition) using fluorescence polarization or SPR .
- Computational modeling : DFT calculations predict electronic effects, while docking studies identify binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
